NAAA vs. FAAH Selectivity: >22-Fold Window Demonstrated in Identical Assay System
CCP inhibits NAAA (acid amidase from rat lung) with an IC50 of 4.5 µM while showing no inhibition of FAAH at concentrations up to 100 µM in the same experimental system [1]. This yields a selectivity factor of >22-fold for NAAA over FAAH. In contrast, the benchmark FAAH inhibitor URB597 inhibits FAAH with an IC50 of 4.6 nM but does not inhibit NAAA [2]. The two compounds therefore provide complementary, non-overlapping selectivity profiles. Other NAAA inhibitors such as 1-pentadecanyl-carbonyl pyrrolidine (compound 1 in the Li et al. series) are non-selective, inhibiting both NAAA (IC50 = 25.01 µM) and FAAH (IC50 = 21.78 µM) in the same assay [3].
| Evidence Dimension | Enzyme selectivity: NAAA IC50 vs. FAAH IC50 (rat lung acid amidase / FAAH assay) |
|---|---|
| Target Compound Data | NAAA IC50 = 4.5 µM; FAAH IC50 > 100 µM (no inhibition detected) |
| Comparator Or Baseline | URB597: FAAH IC50 = 4.6 nM, no NAAA inhibition. 1-Pentadecanyl-carbonyl pyrrolidine (Compound 1): NAAA IC50 = 25.01 µM, FAAH IC50 = 21.78 µM |
| Quantified Difference | CCP selectivity factor NAAA/FAAH > 22; URB597 selectivity factor FAAH/NAAA > 21,700 (complementary tools). Compound 1 selectivity factor ≈ 0.87 (non-selective) |
| Conditions | Rat lung homogenate acid amidase assay at acidic pH; FAAH assay at alkaline pH; N-palmitoylethanolamine as substrate |
Why This Matters
A >22-fold selectivity window means CCP can inhibit NAAA in FAAH-co-expressing tissues such as macrophages without confounding FAAH crosstalk, a capability not shared by non-selective amidase inhibitors or simple FAAH-only tool compounds.
- [1] Tsuboi K, Hilligsmann C, Vandevoorde S, Lambert DM, Ueda N. N-cyclohexanecarbonylpentadecylamine: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase. Biochem J. 2004;379(Pt 1):99-106. Data: IC50 4.5 µM (NAAA), >100 µM (FAAH). View Source
- [2] URB597 Pharmacological Profile: Kathuria S, et al. Modulation of anxiety through blockade of anandamide hydrolysis. Nat Med. 2003;9(1):76-81. URB597 FAAH IC50 = 4.6 nM (rat brain membranes). View Source
- [3] Li Y, et al. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS ONE. 2012;7(8):e43023. Data: Compound 1 NAAA IC50 = 25.01 µM, FAAH IC50 = 21.78 µM. PMC3423427. View Source
